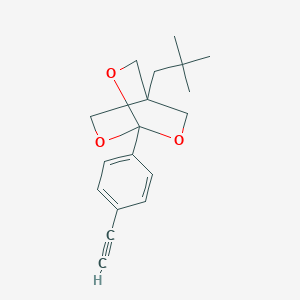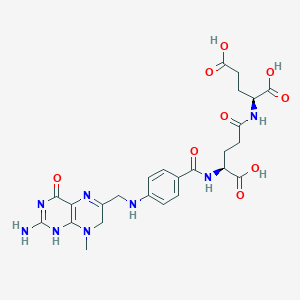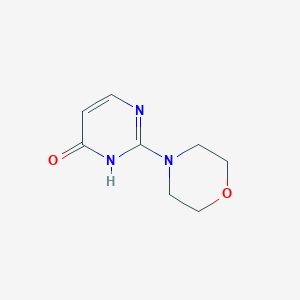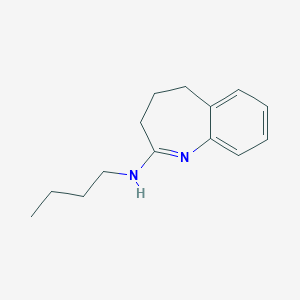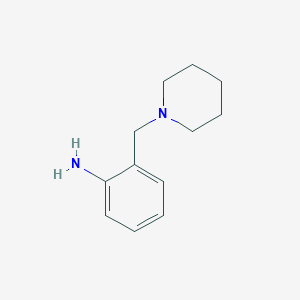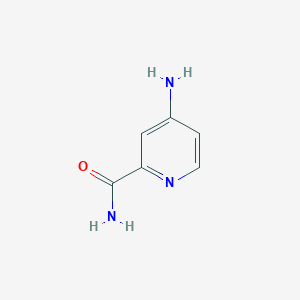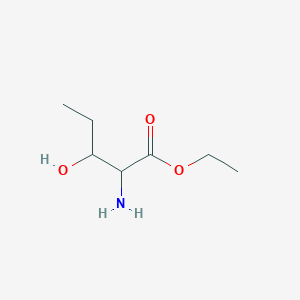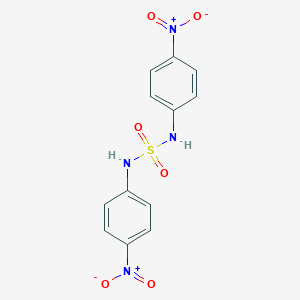
Clorhidrato de 1-bencil-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-piperidinol hydrochloride is an organic compound with the chemical formula C12H17NO · HClThis compound is a white crystalline powder with a melting point of 174-178°C . It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-Benzyl-3-piperidinol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Benzyl-3-piperidinol hydrochloride can be synthesized through several methods. One common method involves the reaction of N-benzyl-3-pyrrolidone with hydrochloric acid in an organic solvent, preferably at a low temperature . Another method involves the preparation of N-benzyl glycine ethyl ester, which is then reacted with 4-halogenated ethyl acetate and alkali to obtain the intermediate, followed by further reactions to produce the final product .
Industrial Production Methods
The industrial production of 1-Benzyl-3-piperidinol hydrochloride typically involves multi-step synthesis processes that ensure high purity and yield. The process includes the preparation of intermediates, followed by reactions with specific reagents under controlled conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3-piperidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Benzyl-3-piperidinol hydrochloride can produce benzylpiperidinone, while reduction can yield benzylpiperidine .
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. For example, the benzyl-piperidine group is known to inhibit cholinesterase receptors, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine, which has various physiological effects .
Comparación Con Compuestos Similares
1-Benzyl-3-piperidinol hydrochloride can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in organic synthesis.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, used in the synthesis of various pharmaceuticals.
Piperazine: A six-membered heterocycle with two nitrogen atoms, used in the production of antihistamines and other drugs.
The uniqueness of 1-Benzyl-3-piperidinol hydrochloride lies in its specific structure, which allows it to interact with certain molecular targets and pathways, making it valuable for various scientific research applications.
Propiedades
IUPAC Name |
1-benzylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJDPNCYJSWYGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584868 |
Source


|
| Record name | 1-Benzylpiperidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105973-51-1 |
Source


|
| Record name | 1-Benzylpiperidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
